molecular formula C9H7FN4S B2722176 (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 326012-84-4

(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2722176
CAS No.: 326012-84-4
M. Wt: 222.24
InChI Key: QTTASNOIPDWQDB-LFYBBSHMSA-N
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Description

(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a fluorobenzylidene group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-fluorobenzaldehyde with 4-amino-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of (E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the fluorobenzylidene group can form hydrogen bonds and π-π interactions with the target, while the thiol group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 4-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol
  • 4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Uniqueness

(E)-4-((4-fluorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorine atom, which can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN4S/c10-8-3-1-7(2-4-8)5-12-14-6-11-13-9(14)15/h1-6H,(H,13,15)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTASNOIPDWQDB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NNC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C=NNC2=S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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